(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfanyl linkage, and an imidazole ring, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGXPWKZTXNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Sulfanyl Linkage Formation: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Imidazole Ring Formation: The next step involves the cyclization reaction to form the imidazole ring, which is achieved by reacting the intermediate with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the imidazole intermediate with an ethoxyphenyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding. Medicine Industry : The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares a similar phenyl structure but lacks the imidazole and sulfanyl groups.
4-Iodobenzoic Acid: Contains a halogenated phenyl ring but differs in the functional groups attached.
Uniqueness
- The presence of both the bromophenyl and imidazole groups in (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone provides unique chemical properties that are not found in the similar compounds listed above. This makes it a versatile molecule for various applications.
Biological Activity
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is a complex organic molecule characterized by its unique structural features, including a thioether linkage, an imidazole ring, and a ketone functional group. These structural characteristics suggest potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate precursors.
- Introduction of the Thioether Group : The thioether is introduced via nucleophilic substitution reactions.
- Attachment of the Ethoxyphenyl Group : This step involves coupling reactions that link the ethoxyphenyl moiety to the imidazole scaffold.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether functionalities often exhibit antimicrobial properties. For instance:
- Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- A comparative analysis with related compounds suggests that the presence of the bromobenzyl group enhances the lipophilicity and may improve membrane permeability, leading to increased antimicrobial efficacy.
| Compound | Activity | Target Organisms |
|---|---|---|
| (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone | Antimicrobial | Various bacteria and fungi |
| 4-Bromobenzylthioacetamide | Antimicrobial | Gram-positive and Gram-negative bacteria |
| 1-(4-Bromobenzyl)-3-methylimidazolium | Anticancer | MCF7 breast cancer cells |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Molecular docking studies indicate favorable interactions between this compound and key proteins involved in cancer progression, suggesting a potential for targeted therapy .
The biological activity of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is likely mediated through:
- Enzyme Inhibition : The imidazole ring may interact with enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of similar compounds:
- A study on thiazole derivatives demonstrated significant antimicrobial activity against resistant bacterial strains, emphasizing the importance of structural modifications in enhancing biological activity .
- Another investigation into imidazole-based compounds revealed their potential as anticancer agents by disrupting mitochondrial functions in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
